molecular formula C18H27NO3 B13166456 Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1354951-64-6

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13166456
CAS No.: 1354951-64-6
M. Wt: 305.4 g/mol
InChI Key: KHMGZNIRQIAIRT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group attached to a piperidine ring, which is further substituted with a 3,5-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylphenylmagnesium bromide with tert-butyl 4-oxopiperidine-1-carboxylate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere using anhydrous solvents to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(3,5-dimethylphenyl)-3-aminopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the hydroxyl group, which imparts specific chemical and biological properties

Properties

CAS No.

1354951-64-6

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-(3,5-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-12-8-13(2)10-14(9-12)15-6-7-19(11-16(15)20)17(21)22-18(3,4)5/h8-10,15-16,20H,6-7,11H2,1-5H3

InChI Key

KHMGZNIRQIAIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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